3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a fluoro group, a furan ring, a methoxy group, and a thiophene ring, all attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-fluoro-4-methoxybenzoic acid with an appropriate amine under coupling conditions.
Introduction of the Furan and Thiophene Rings: The furan-2-ylmethyl and thiophen-2-yl groups are introduced through nucleophilic substitution reactions, often using reagents like furan-2-ylmethyl chloride and 2-(thiophen-2-yl)ethylamine.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, typically under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles like sodium azide (NaN3), thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.
Scientific Research Applications
3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the furan and thiophene rings can participate in π-π stacking interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-3-fluoro-N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: Similar structure but with an ethoxy group and a sulfonamide moiety.
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide: Contains a thiazole ring and a methylsulfamoyl group.
Uniqueness
3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity and binding affinity, while the furan and thiophene rings provide additional sites for interaction with biological targets.
Properties
IUPAC Name |
3-fluoro-N-(furan-2-ylmethyl)-4-methoxy-N-(2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO3S/c1-23-18-7-6-14(12-17(18)20)19(22)21(13-15-4-2-10-24-15)9-8-16-5-3-11-25-16/h2-7,10-12H,8-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOQLOOLYWXZJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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